(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(9-7-14-6-8-17-19(10-14)25-13-24-17)21-12-16-11-18(26-22-16)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,23)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZLUQOGZYGMKQ-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a series of reactions including methylation and cyclization.
Synthesis of the Isoxazole Ring: The isoxazole ring is often prepared via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Acrylamide Formation: The acrylamide group is introduced through an amide coupling reaction, typically using acryloyl chloride and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to ensure solubility and reaction kinetics.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the acrylamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical structural analogs and their properties:
Structural and Functional Divergences
Substituent Effects on Bioactivity
- The 5-phenylisoxazole group in the target compound differentiates it from analogs like 1b (N,N-diethyl) and 15 (3-phenylpropyl).
- The anti-obesity activity of the 4-hydroxyphenethyl analog () highlights the importance of phenolic groups in modulating lipid metabolism, a feature absent in the target compound.
Stereochemical Considerations
Physicochemical and Spectroscopic Comparisons
- Melting Points : Analogs like 15 (crystalline solid) and 7b (oil) demonstrate that bulky substituents (e.g., thiazole in 7b ) reduce crystallinity compared to linear alkyl/aryl groups .
- Spectroscopic Data : The benzo[d][1,3]dioxole moiety produces characteristic NMR signals (e.g., δ ~6.8–7.2 ppm for aromatic protons), consistent across analogs in , and 11 .
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a subject of interest for researchers aiming to develop new therapeutic agents.
Structural Characteristics
The compound features an acrylamide backbone with a benzo[d][1,3]dioxole moiety and a phenylisoxazole group. This structure is conducive to diverse biological interactions, including anticancer and anti-inflammatory activities.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail the findings from existing studies on the biological activity of this compound and related compounds.
Anticancer Activity
- Mechanism of Action : Compounds similar to this compound have demonstrated significant anticancer properties. For instance, studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit potent cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds ranged from 1.54 to 4.52 µM, indicating strong antitumor activity when compared to standard drugs like doxorubicin .
- Cell Cycle Analysis : Research has highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of apoptotic pathways. This includes alterations in the expression of key proteins such as Bax and Bcl-2, which are critical in regulating apoptosis .
Anti-inflammatory Activity
Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties:
- Cyclooxygenase Inhibition : Some derivatives have shown significant inhibitory activity against cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Notably, certain compounds exhibited IC50 values lower than those of traditional anti-inflammatory drugs like diclofenac .
- In Vivo Studies : In animal models, these compounds demonstrated effective reduction in edema and inflammatory markers such as IL-1β, confirming their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 2.38 | |
| Compound B | Anticancer | 1.54 | |
| Compound C | Anti-inflammatory | 0.04 | |
| Compound D | Anti-inflammatory | 4.15 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various chemical methods including 1,3-dipolar cycloaddition reactions. Understanding the SAR is crucial for optimizing the biological activity of this compound class.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
